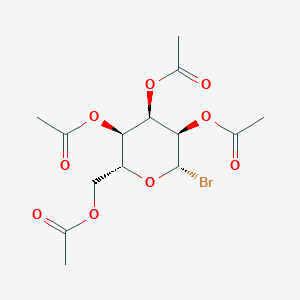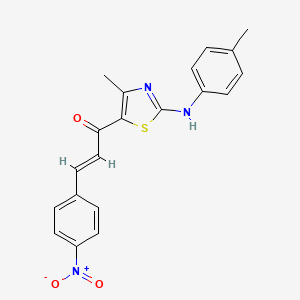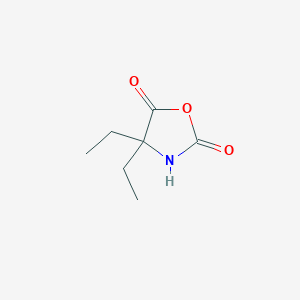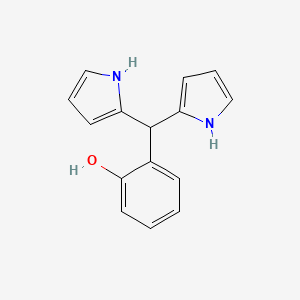![molecular formula C8H3F3INO B12860129 4-Iodo-2-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12860129.png)
4-Iodo-2-(trifluoromethyl)benzo[d]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Iodo-2-(trifluoromethyl)benzo[d]oxazole is a heterocyclic compound that features both iodine and trifluoromethyl groups attached to a benzoxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-2-(trifluoromethyl)benzo[d]oxazole typically involves the introduction of iodine and trifluoromethyl groups onto a benzoxazole scaffold. One common method involves the iodination of 2-(trifluoromethyl)benzo[d]oxazole using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 4-Iodo-2-(trifluoromethyl)benzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The trifluoromethyl group can undergo oxidation to form trifluoromethyl alcohols or acids, while reduction can lead to the formation of difluoromethyl derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution: Formation of 4-azido-2-(trifluoromethyl)benzo[d]oxazole, 4-thio-2-(trifluoromethyl)benzo[d]oxazole, etc.
Oxidation: Formation of 4-iodo-2-(trifluoromethyl)benzoic acid.
Reduction: Formation of 4-iodo-2-(difluoromethyl)benzo[d]oxazole.
Aplicaciones Científicas De Investigación
4-Iodo-2-(trifluoromethyl)benzo[d]oxazole has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antibacterial, and antiviral activities.
Materials Science: Used in the development of advanced materials, including liquid crystals and organic semiconductors.
Biological Studies: Employed as a probe in biochemical assays to study enzyme activities and protein-ligand interactions.
Industrial Applications: Utilized in the synthesis of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Iodo-2-(trifluoromethyl)benzo[d]oxazole in biological systems involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into cells and interaction with hydrophobic pockets of proteins. The iodine atom can participate in halogen bonding, further stabilizing the compound-protein complex .
Comparación Con Compuestos Similares
- 4-Iodo-2-(trifluoromethyl)benzonitrile
- 2-(Trifluoromethyl)benzo[d]oxazole
- 4-Iodo-2-(difluoromethyl)benzo[d]oxazole
Comparison: 4-Iodo-2-(trifluoromethyl)benzo[d]oxazole is unique due to the presence of both iodine and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. Compared to 4-Iodo-2-(trifluoromethyl)benzonitrile, the benzoxazole ring provides additional sites for functionalization and potential interactions with biological targets. The trifluoromethyl group in 2-(trifluoromethyl)benzo[d]oxazole enhances its stability and lipophilicity, making it suitable for various applications .
Propiedades
Fórmula molecular |
C8H3F3INO |
|---|---|
Peso molecular |
313.01 g/mol |
Nombre IUPAC |
4-iodo-2-(trifluoromethyl)-1,3-benzoxazole |
InChI |
InChI=1S/C8H3F3INO/c9-8(10,11)7-13-6-4(12)2-1-3-5(6)14-7/h1-3H |
Clave InChI |
QXYYKOBQYXVDPO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)I)N=C(O2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![disodium;[(2S,3R,4R,5S)-2,3,4,5-tetrahydroxyhexanoyl] phosphate](/img/structure/B12860062.png)






![4-(Pyrimidin-2-ylthio)-5-(p-tolyl)thieno[2,3-d]pyrimidine](/img/structure/B12860081.png)




![2-(1-Bicyclo[1.1.1]pentanyl)acetonitrile](/img/structure/B12860110.png)

